molecular formula C15H21NO2 B2538947 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde CAS No. 917561-88-7

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

Cat. No.: B2538947
CAS No.: 917561-88-7
M. Wt: 247.338
InChI Key: MPNNQGFQYNPFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a high-purity organic compound supplied for research and development purposes. This chemical building block is characterized by its molecular formula of C15H21NO2 and an average molecular mass of 247.338 g/mol . Its structure features a benzaldehyde core substituted with a propoxy group at the 4-position and a pyrrolidin-1-ylmethyl moiety at the 3-position, making it a valuable intermediate in synthetic and medicinal chemistry. This compound is primarily used in laboratory settings as a key precursor for the synthesis of more complex molecules. Researchers utilize its aldehyde functional group for further chemical transformations, such as condensations and reductions, to create libraries of compounds for screening. Its specific structural motifs suggest potential applications in the development of pharmacologically active agents, though its exact mechanism of action is dependent on the final target molecule it is used to create. As with all fine chemicals, proper handling procedures are essential. Refer to the Safety Data Sheet for detailed hazard information. This product is labeled with the appropriate hazard codes and is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNNQGFQYNPFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propoxy Group: The propoxy group is introduced via nucleophilic substitution reactions, often using propyl halides in the presence of a base.

    Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the oxidation of corresponding benzyl alcohols using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure complete reactions.

    Continuous Flow Reactors: Allowing for continuous production with real-time monitoring and adjustments to reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO4.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide)

Major Products

    Oxidation: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzoic acid

    Reduction: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde core allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 3

  • This group may also improve BBB penetration compared to aromatic substituents .
  • Pyrazol-1-ylmethyl (C14H16N2O2): The pyrazole ring is aromatic and contains two nitrogen atoms, enabling hydrogen-bond acceptor/donor interactions. This may enhance binding to enzymes or receptors with polar active sites, though it could reduce BBB permeability compared to pyrrolidine .

Substituent Effects at Position 4

  • Propoxy vs. Isopropoxy : The target compound’s linear propoxy group (-OCH₂CH₂CH₃) confers slightly higher lipophilicity than the branched isopropoxy group (-OCH(CH₃)₂) in analogs. This difference may influence membrane permeability and metabolic stability, as branched ethers are often more resistant to oxidative degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde?

  • Methodological Answer : The synthesis of benzaldehyde derivatives often involves condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde was prepared via a Schiff base reaction between 2-hydrazinopyridine and the aldehyde precursor under acidic conditions (acetic acid), yielding 91% after purification . Adapting this protocol, researchers can substitute 4-propoxy and pyrrolidinylmethyl groups using analogous nucleophilic or electrophilic reagents. Key parameters include solvent selection (ethanol or DMF), reaction time (1–24 hours), and stoichiometric control of substituents. Purification via vacuum filtration and washing with methanol/water is recommended .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, 1H-NMR of similar aldehydes shows characteristic aldehyde proton peaks at δ 10.72 ppm, while aromatic protons appear between δ 6.5–8.1 ppm. Pyrrolidine methylene protons typically resonate at δ 2.5–3.5 ppm . Fourier-Transform Infrared Spectroscopy (FTIR) confirms the aldehyde functional group (C=O stretch at ~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated for derivatives with <1 ppm error .

Q. What strategies ensure compound stability during storage and handling?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the compound in sealed containers under inert gas (argon/nitrogen) at –20°C. Desiccants like silica gel prevent hydrolysis of the aldehyde group. Avoid prolonged exposure to air, as aldehydes can oxidize to carboxylic acids . For handling, use gloveboxes or fume hoods with personal protective equipment (PPE) to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in pharmacological activity (e.g., antioxidant vs. anti-inflammatory efficacy) may arise from assay variability or impurity profiles. Standardize bioactivity assays using controls like ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) . Cross-validate purity via HPLC (≥95%) and assess batch-to-batch consistency using 1H-NMR . For structure-activity relationship (SAR) conflicts, synthesize analogs with systematic substituent variations (e.g., replacing propoxy with methoxy) to isolate contributing factors .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies require modular synthesis of derivatives. For example, replace the pyrrolidine group with piperidine or morpholine to assess steric/electronic effects on receptor binding . Biological testing should include dose-response curves (IC₅₀/EC₅₀ determination) and molecular docking to predict interactions with targets like dopamine receptors . Use cheminformatics tools (e.g., QSAR models) to correlate substituent properties (logP, polar surface area) with activity .

Q. How can computational methods predict reactivity or degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites, such as the aldehyde group’s susceptibility to nucleophilic attack. Molecular dynamics simulations model hydrolysis kinetics under varying pH/temperature conditions . For degradation studies, combine accelerated stability testing (40°C/75% RH) with LC-MS to track byproduct formation .

Q. What advanced analytical techniques resolve purity challenges in complex mixtures?

  • Methodological Answer : Hyphenated techniques like LC-HRMS or GC-MS separate and identify impurities. For example, trace oxidation products (e.g., carboxylic acids) can be quantified using reverse-phase HPLC with UV detection at 254 nm . Chiral purity (if applicable) requires chiral stationary phase HPLC or circular dichroism spectroscopy .

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